molecular formula C16H16BrNO2 B2944952 4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol CAS No. 1232821-12-3

4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol

Cat. No.: B2944952
CAS No.: 1232821-12-3
M. Wt: 334.213
InChI Key: BMCWPKKQWXEVJE-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol

Uniqueness

4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol is unique due to the presence of both bromine and ethoxybenzyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the ethoxybenzyl group influences its solubility and interaction with biological targets .

Properties

IUPAC Name

4-bromo-2-[(2-ethoxyphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-20-16-6-4-3-5-12(16)10-18-11-13-9-14(17)7-8-15(13)19/h3-9,11,19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCWPKKQWXEVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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